molecular formula C12H9FO2 B12858223 Methyl 3-fluoronaphthalene-1-carboxylate

Methyl 3-fluoronaphthalene-1-carboxylate

Cat. No.: B12858223
M. Wt: 204.20 g/mol
InChI Key: QZPSEWPHMDKIAK-UHFFFAOYSA-N
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Description

Methyl 3-fluoronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a carboxylate ester group is attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoronaphthalene-1-carboxylate typically involves the esterification of 3-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 3-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Fluoronaphthalene-1-carboxylic acid+MethanolH2SO4Methyl 3-fluoronaphthalene-1-carboxylate+Water\text{3-Fluoronaphthalene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Fluoronaphthalene-1-carboxylic acid+MethanolH2​SO4​​Methyl 3-fluoronaphthalene-1-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of naphthalene can be formed.

    Oxidation: 3-Fluoronaphthalene-1-carboxylic acid.

    Reduction: 3-Fluoronaphthalene-1-methanol.

Scientific Research Applications

Methyl 3-fluoronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoronaphthalene-1-carboxylate depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoronaphthalene-1-carboxylate: Similar structure but with the fluorine atom at the fourth position.

    Methyl 2-fluoronaphthalene-1-carboxylate: Fluorine atom at the second position.

    Methyl 3-chloronaphthalene-1-carboxylate: Chlorine atom instead of fluorine at the third position.

Uniqueness

Methyl 3-fluoronaphthalene-1-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 3-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI Key

QZPSEWPHMDKIAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)F

Origin of Product

United States

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